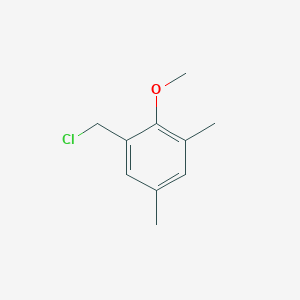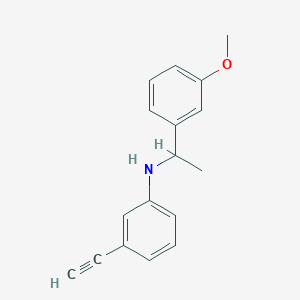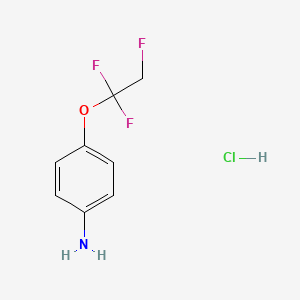
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride is an organic compound that features a benzene ring substituted with a trifluoroethoxy group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . This reaction is carried out under specific conditions to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted benzeneamines.
Aplicaciones Científicas De Investigación
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group and amine group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)benzenamine
- 4-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
Uniqueness
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride is unique due to its specific substitution pattern and the presence of both trifluoroethoxy and amine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H9ClF3NO |
|---|---|
Peso molecular |
227.61 g/mol |
Nombre IUPAC |
4-(1,1,2-trifluoroethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-5-8(10,11)13-7-3-1-6(12)2-4-7;/h1-4H,5,12H2;1H |
Clave InChI |
CDJVSHGXQPTSCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC(CF)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


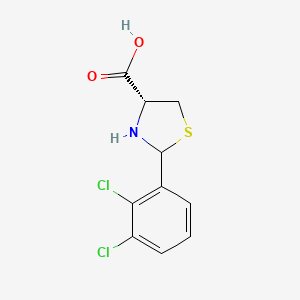
![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)
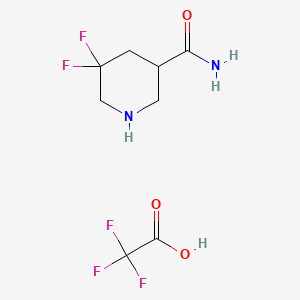
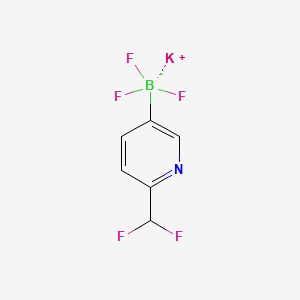

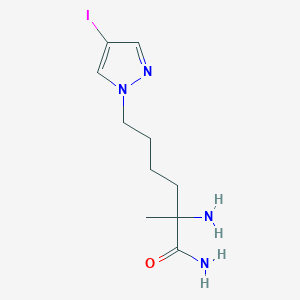
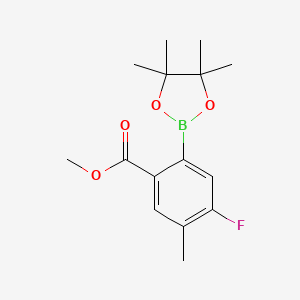
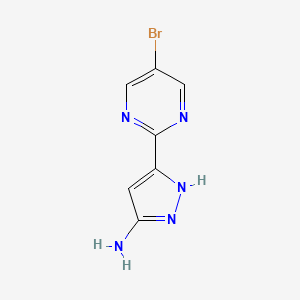
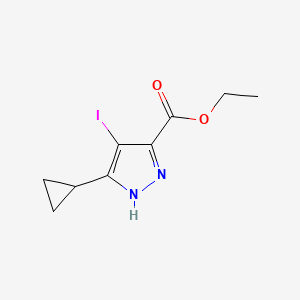
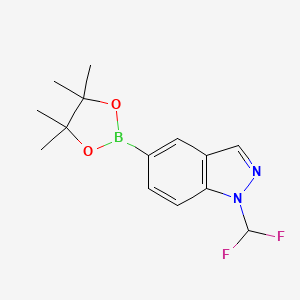
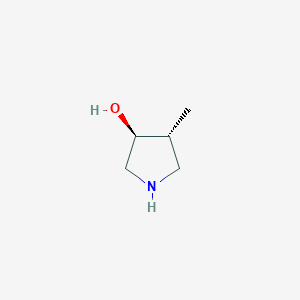
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
